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molecular formula C14H19NO4 B8658340 4-(2,2-Diethoxyethyl)-1,4-benzoxazin-3-one

4-(2,2-Diethoxyethyl)-1,4-benzoxazin-3-one

Cat. No. B8658340
M. Wt: 265.30 g/mol
InChI Key: WXXHUYRWFPBFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416138B2

Procedure details

Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 g, 6.64 mmol) in dimethylacetamide (5 mL); add potassium tert-butoxide (1.54 g, 13.28 mmol); and stir at ambient temperature for 5 minutes. Add 2-bromo-1,1-diethoxyethane (10.1 mL, 66.4 mmol) and tetra-N-butylammonium iodide (2.49 g, 6.64 mmol). Heat the reaction mixture to 80° C. and stir for 2 hours. Thereafter allow the reaction to cool to ambient temperature. Dilute the reaction mixture with Et2O and water; separate the layers; and extract the aqueous layer with additional Et2O. Combine the organic extracts; dry over Na2SO4; filter; and concentrate the filtrate under reduced pressure. Purify via flash column chromatography using a step gradient of 0%, 10%, 20% and 30% of EtOAc in hexanes. Concentrate the desired fractions to afford the title compound (1.65 g, 93.7%) as a waxy solid. 1H (300 MHz, CDCl3): δ 7.36-7.32 (m, 1H), 7.03-6.97 (m, 3H), 4.78 (t, J=5.5 Hz, 1H), 4.59 (s, 2H), 4.02 (d, J=5.5 Hz, 2H), 3.81-3.70 (m, 2H), 3.58-3.48 (m, 2H), 1.16 (t, J=7.0 Hz, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
2.49 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
93.7%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3](=[O:11])[CH2:2]1.CC(C)([O-])C.[K+].Br[CH2:19][CH:20]([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23]>CC(N(C)C)=O.CCOCC.O>[CH2:22]([O:21][CH:20]([O:24][CH2:25][CH3:26])[CH2:19][N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:1][CH2:2][C:3]1=[O:11])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(NC2=C1C=CC=C2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
10.1 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Step Four
Name
tetra-N-butylammonium iodide
Quantity
2.49 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
and stir at ambient temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture to 80° C.
STIRRING
Type
STIRRING
Details
stir for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
and extract the aqueous layer with additional Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify via flash column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the desired fractions

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(CN1C(COC2=C1C=CC=C2)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 93.7%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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